2,2-Dimethylpropanediamide
Overview
Description
2,2-Dimethylpropanediamide is a useful research compound. Its molecular formula is C5H10N2O2 and its molecular weight is 130.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133380. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Oxidation in Jet-Stirred Reactors
The oxidation of neopentane, a compound closely related to 2,2-dimethylpropane, has been studied in jet-stirred reactors. This research is significant for understanding the kinetics of the oxidation process, particularly in high-pressure environments. The study provides insight into the major reaction paths for oxidation, which is crucial for applications in combustion and chemical synthesis (Dagaut & Cathonnet, 1999).
Catalytic Conversion in Zeolites
Research on the conversion of neopentane over zeolite-supported catalysts, such as Palladium (Pd), highlights the influence of zeolite structure on catalytic performance. This study has implications for the design of more efficient catalysts in chemical reactions involving compounds like 2,2-dimethylpropane (Karpiński, Gandhi, & Sachtler, 1993).
Synthesis of Boronic Acid-Based Sensors
A notable application is in the synthesis of 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates for the construction of boronic acid-based fluorescent sensors. These sensors have potential use in detecting carbohydrates, indicating a significant role in biochemical and medical research (Zheng, Reid, Lin, & Wang, 2006).
Biomonitoring of Pesticide Exposure
In environmental health, 2,2-dimethylpropane is monitored as part of studies on pesticide exposure. Understanding its presence and impact in urban environments like New York City contributes to regulatory policies on pesticide use and public health initiatives (McKelvey et al., 2013).
Electron Microscopy Sample Preparation
2,2-Dimethoxypropane, a derivative of 2,2-dimethylpropane, is used in chemically dehydrating biological tissues for electron microscopy. This method maintains the ultrastructural integrity of various tissues, making it a valuable tool in microscopy and histology (Muller & Jacks, 1975).
Acoustic Properties in Gases
Research into the speed of sound in gases, including 2,2-dimethylpropane, has implications for thermodynamics and physical chemistry. By measuring acoustic virial coefficients, this study contributes to the understanding of the behavior of gases under varying conditions (Ewing, McGlashan, & Trusler, 1986).
Conformation in Nanotubes
A structural and conformational study of 2,2-dimethylpropane in carbon nanotubes reveals insights into the molecular behavior in confined spaces. This has potential applications in nanotechnology and materials science (Kuznetsov, 2014).
Structural Characterization in Chemistry
In chemistry, the reaction of 2,2-dimethylpropane-1,3-diamine with hydrochloric acid and its structural characterization provide valuable information for the synthesis and analysis of complex chemical compounds (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).
Properties
IUPAC Name |
2,2-dimethylpropanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-5(2,3(6)8)4(7)9/h1-2H3,(H2,6,8)(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYLMOVCPMNHEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70299868 | |
Record name | 2,2-dimethylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41882-44-4 | |
Record name | 41882-44-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133380 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-dimethylpropanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70299868 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.